

4-Methylhistamine Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 4-methylhistamine for the four subtypes of histamine receptors (H1, H2, H3, and H4). The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to 4-Methylhistamine and Histamine Receptors

Histamine is a crucial biogenic amine that exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. [1] These receptors are distributed throughout the body and are involved in a wide range of functions, from allergic reactions and gastric acid secretion to neurotransmission and immunomodulation.[1][2] The affinity of ligands for these receptors is a critical determinant of their pharmacological activity.

4-Methylhistamine is a derivative of histamine that has been instrumental in characterizing the pharmacology of histamine receptors, particularly the H4 receptor. It has been identified as a potent and selective agonist for the human H4 receptor.[3][4][5]

Binding Affinity of 4-Methylhistamine (Ki values)



The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for 4-methylhistamine at the human H1, H2, H3, and H4 receptors.

Receptor Subtype	Radioligand Used in Assay	Ki (nM)	pKi	Source
H1 Receptor	[³H]mepyramine	~15,849 (calculated from pEC50)	4.8 (pEC50)	[6]
H2 Receptor	[¹²⁵ l]iodoaminopo tentidine	7943	5.1	[6]
H3 Receptor	[³H]Nα- methylhistamine	~11,481 (calculated from pIC50)	4.94 (pIC50)	[7]
H4 Receptor	[³H]histamine	50	7.3	[3][4][5]

Note: Some values were converted from pEC50 or pIC50 as indicated. It is important to note that assay conditions can influence these values.

As the data indicates, 4-methylhistamine exhibits a significantly higher affinity for the H4 receptor compared to the other three subtypes, with a reported selectivity of over 100-fold.[3][4] [5] The affinity for H1, H2, and H3 receptors is in the micromolar range, whereas the affinity for the H4 receptor is in the nanomolar range.[2]

Experimental Protocols for Receptor Binding Assays

The determination of Ki values for 4-methylhistamine is primarily achieved through competitive radioligand binding assays. These assays are a fundamental tool for characterizing the pharmacological profile of a compound.[8]



Principle of the Assay

The core principle of a competitive radioligand binding assay is the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (e.g., 4-methylhistamine) for binding to the target receptor.[8] By measuring the displacement of the radioligand by increasing concentrations of the test compound, the inhibitory constant (Ki) of the test compound can be determined.

General Experimental Workflow

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of 4-methylhistamine for a specific histamine receptor subtype.

Materials:

- Receptor Source: Cell membrane preparations from cell lines expressing the human histamine receptor of interest (e.g., HEK293T or CHO cells).[7][9]
- Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype. Examples include:
 - H1R: [3H]mepyramine[9][10]
 - H2R: [125] liodoaminopotentidine[10]
 - H3R: [³H]Nα-methylhistamine[7][10]
 - H4R: [3H]histamine[10]
- Test Compound: 4-Methylhistamine at various concentrations.
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine non-specific binding (e.g., 1 μM iodophenpropit for H3R).[7]
- Incubation Buffer: A buffer solution with appropriate pH and ionic strength.
- Filtration Apparatus: A cell harvester or similar filtration system with glass fiber filters.



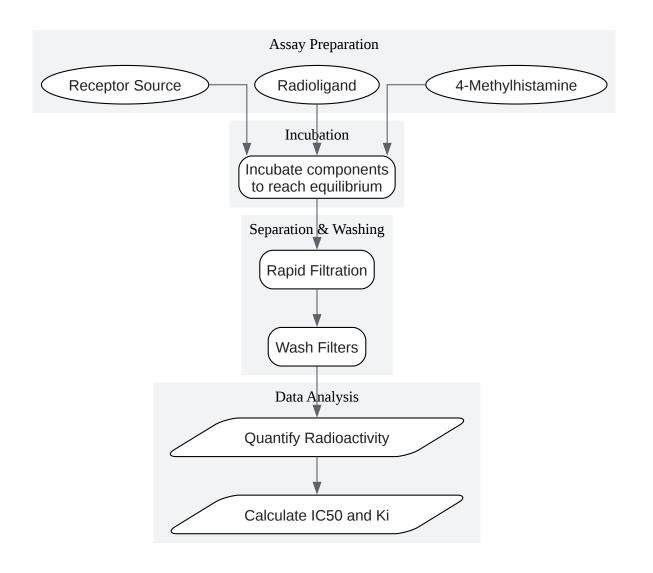
• Scintillation Counter: To measure the radioactivity bound to the filters.

Procedure:

- Incubation: The receptor source, radioligand, and varying concentrations of 4methylhistamine are incubated together in the incubation buffer. A parallel set of tubes containing the receptor source, radioligand, and the non-specific binding control is also prepared.
- Equilibration: The incubation is allowed to proceed for a specific time at a defined temperature to reach binding equilibrium.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of 4-methylhistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations Experimental Workflow



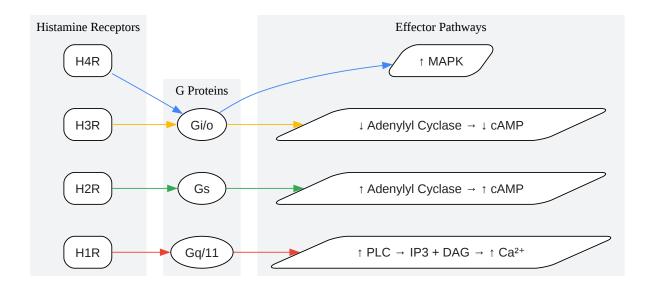


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Caption: General workflow of a competitive radioligand binding assay.

Histamine Receptor Signaling Pathways





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Caption: Simplified signaling pathways of the four histamine receptor subtypes.

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References

- 1. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human
 Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective







H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]

- 5. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-methylhistamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Methylhistamine Receptor Binding Affinity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3156904#4-methylhistamine-receptor-binding-affinity-ki-values]

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